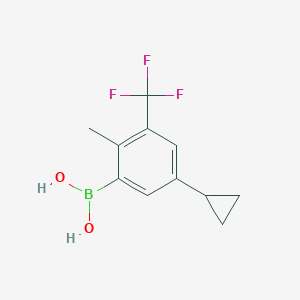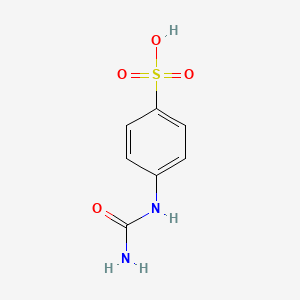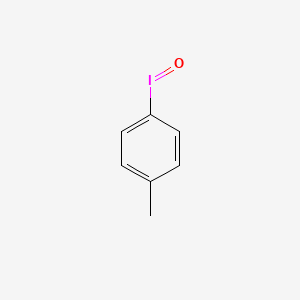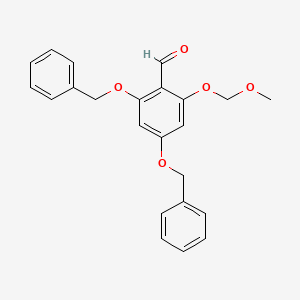
Benzaldehyde, 2-(methoxymethoxy)-4,6-bis(phenylmethoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzaldehyde, 2-(methoxymethoxy)-4,6-bis(phenylmethoxy)- is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of methoxymethoxy and phenylmethoxy groups attached to the benzaldehyde core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 2-(methoxymethoxy)-4,6-bis(phenylmethoxy)- typically involves the protection of hydroxyl groups followed by selective functionalization. One common method includes the use of methoxymethyl chloride (MOMCl) and phenylmethanol in the presence of a base such as sodium hydride (NaH) to introduce the methoxymethoxy and phenylmethoxy groups, respectively .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Benzaldehyde, 2-(methoxymethoxy)-4,6-bis(phenylmethoxy)- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, typically in anhydrous solvents.
Substitution: Nitrating agents (HNO3/H2SO4), halogenating agents (Br2, Cl2), often in the presence of catalysts.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Applications De Recherche Scientifique
Benzaldehyde, 2-(methoxymethoxy)-4,6-bis(phenylmethoxy)- has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism of action of Benzaldehyde, 2-(methoxymethoxy)-4,6-bis(phenylmethoxy)- involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The aromatic structure allows for π-π interactions with other aromatic compounds, influencing its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzaldehyde, 2-methoxy-: Similar in structure but lacks the additional phenylmethoxy groups.
Benzaldehyde, 4-methoxy-: Another related compound with a different substitution pattern on the aromatic ring.
Uniqueness
Benzaldehyde, 2-(methoxymethoxy)-4,6-bis(phenylmethoxy)- is unique due to the presence of both methoxymethoxy and phenylmethoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in synthesis and research .
Propriétés
Numéro CAS |
863237-41-6 |
|---|---|
Formule moléculaire |
C23H22O5 |
Poids moléculaire |
378.4 g/mol |
Nom IUPAC |
2-(methoxymethoxy)-4,6-bis(phenylmethoxy)benzaldehyde |
InChI |
InChI=1S/C23H22O5/c1-25-17-28-23-13-20(26-15-18-8-4-2-5-9-18)12-22(21(23)14-24)27-16-19-10-6-3-7-11-19/h2-14H,15-17H2,1H3 |
Clé InChI |
BBTQIRQOPMVYSE-UHFFFAOYSA-N |
SMILES canonique |
COCOC1=CC(=CC(=C1C=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


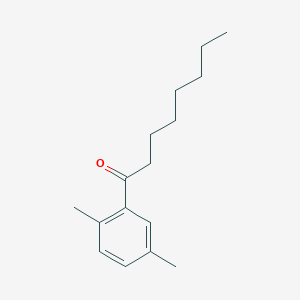
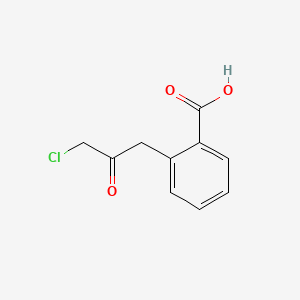
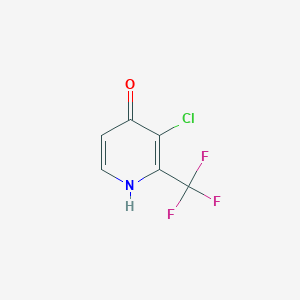
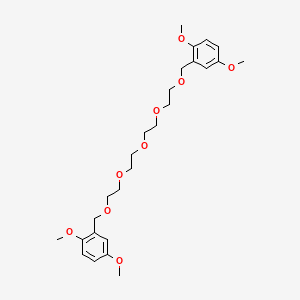


![Tert-butyl 2-[[1-(2-amino-1,3-thiazol-4-yl)-2-oxo-2-(2-sulfanylphenoxy)ethylidene]amino]oxy-2-methylpropanoate](/img/structure/B14071866.png)
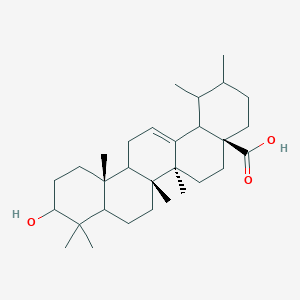
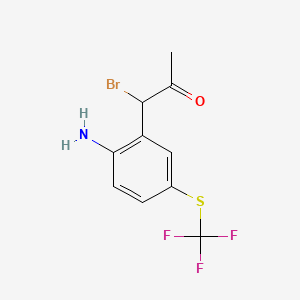
![(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,15,16-trimethyl-5-thiapentacyclo[9.7.0.02,.0,.012,1]octadecan-15-ol](/img/structure/B14071879.png)
